

What are the properties of Tetrabutylammonium Difluorotriphenylsilicate?

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Compound of Interest

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An In-depth Technical Guide to **Tetrabutylammonium Difluorotriphenylsilicate** (TBAT) for Researchers and Drug Development Professionals

Introduction

Tetrabutylammonium difluorotriphenylsilicate, commonly known by the acronym TBAT, is a quaternary ammonium salt that has emerged as a versatile and highly effective reagent in modern organic synthesis and materials science.^{[1][2]} Its structure consists of a bulky tetrabutylammonium cation and a difluorotriphenylsilicate anion.^[1] This unique combination imparts desirable properties, most notably its function as a non-hygroscopic and organic-soluble source of fluoride ions.^{[3][4]} Unlike traditional fluoride sources such as tetracyethylammonium fluoride (TBAF), which is notoriously hygroscopic and can introduce water into sensitive reactions, TBAT offers a convenient and anhydrous alternative, enhancing reproducibility and control in various chemical transformations.^{[5][6][7]} This guide provides a comprehensive overview of the properties, synthesis, mechanisms, and applications of TBAT, with a particular focus on its utility for professionals in research and drug development.

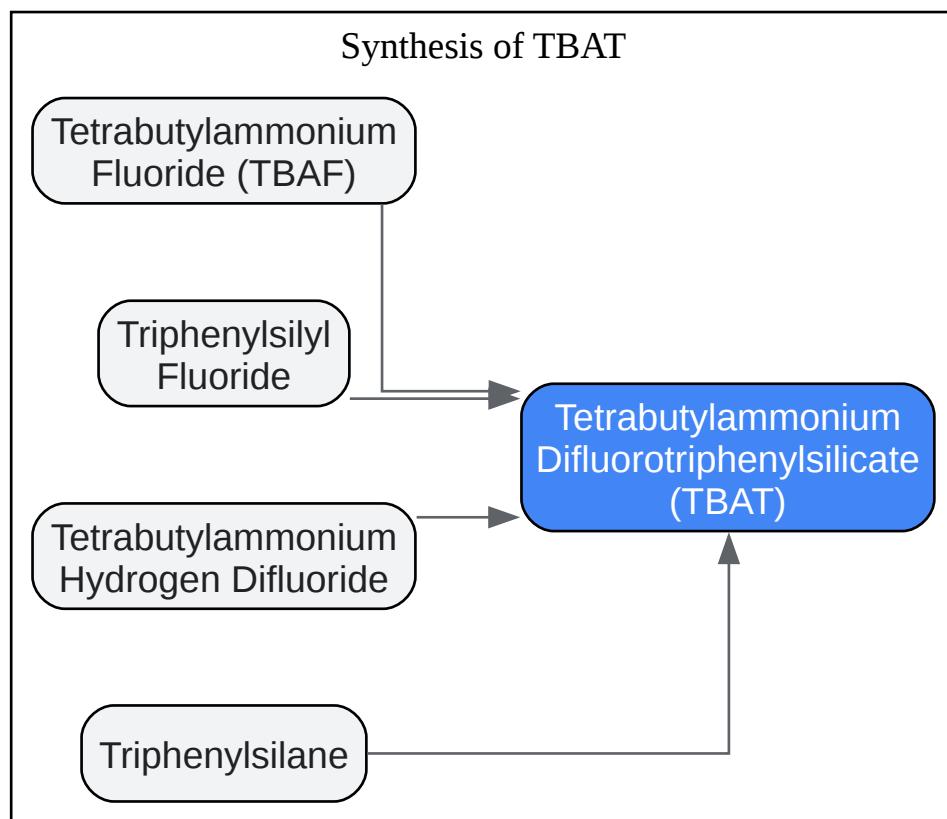
Physicochemical Properties

TBAT is a white, crystalline powder that is soluble in many common organic solvents.^{[1][4]} Its stability and ease of handling make it a preferred reagent in many synthetic applications.^[8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 163931-61-1 | [1] [3] [9] |
| Molecular Formula | C ₃₄ H ₅₁ F ₂ NSi | [1] [4] [9] |
| Molecular Weight | 539.86 g/mol | [1] [3] [9] |
| Appearance | White to almost white powder/crystal | [1] [4] |
| Melting Point | 157-163 °C | [1] [3] [4] |
| Solubility | Soluble in most organic solvents | [4] |
| Purity | ≥97% | [1] [9] |
| Synonyms | TBAT, Tetrabutylammonium triphenyldifluorosilicate | [1] [3] [4] |

Synthesis of Tetrabutylammonium Difluorotriphenylsilicate

TBAT can be synthesized through a straightforward acid-base reaction. One common method involves the reaction of triphenylsilane with tetrabutylammonium hydrogen difluoride.[\[4\]](#) An alternative and widely used preparation involves the treatment of triphenylsilyl fluoride with tetrabutylammonium fluoride (TBAF).[\[4\]](#)



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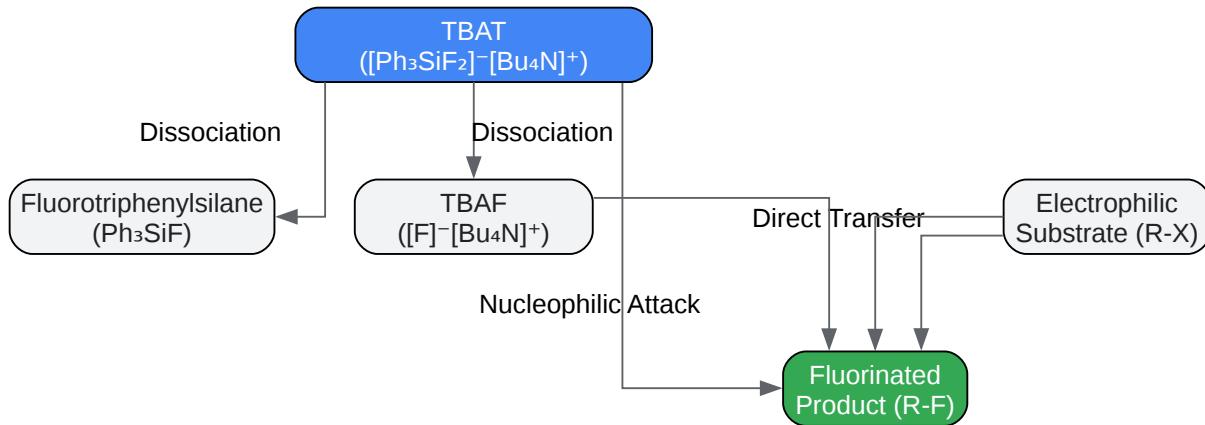
Caption: Synthetic routes to **Tetrabutylammonium Difluorotriphenylsilicate (TBAT)**.

Mechanism of Action as a Fluoride Source

The utility of TBAT as a fluoride source stems from its ability to deliver fluoride ions in a controlled manner.^[8] The mechanism of fluoride transfer can proceed through two primary pathways: a dissociative pathway and a direct transfer pathway.^[5]

- **Dissociative Pathway:** In this mechanism, TBAT exists in equilibrium with fluorotriphenylsilane (FTPS) and a small amount of tetrabutylammonium fluoride (TBAF).^[5] The liberated TBAF then acts as the active fluoride source in the reaction. This pathway is particularly sensitive to the presence of water and the nature of the solvent.^{[5][6]}
- **Direct Transfer Pathway:** Alternatively, the difluorotriphenylsilicate anion can directly transfer a fluoride ion to an electrophilic substrate in a bimolecular reaction.^[5]

The prevalence of each pathway is influenced by factors such as the solvent, the concentration of reactants, and the identity of the fluoride acceptor.[5]



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Caption: Mechanistic pathways for fluoride transfer from TBAT.

Applications in Organic Synthesis

TBAT is a valuable reagent for a variety of organic transformations, particularly those requiring a mild and anhydrous source of fluoride.

Nucleophilic Fluorination

TBAT is an excellent reagent for nucleophilic fluorination reactions, converting alkyl halides and sulfonates to their corresponding fluorides.[4][10] It often provides higher yields and fewer elimination byproducts compared to other fluoride sources like TBAF.[5][10]

Representative Protocol for Nucleophilic Fluorination:

- To a solution of the alkyl halide or sulfonate (1.0 mmol) in an anhydrous solvent such as acetonitrile (5 mL) under an inert atmosphere, add TBAT (1.5 mmol).

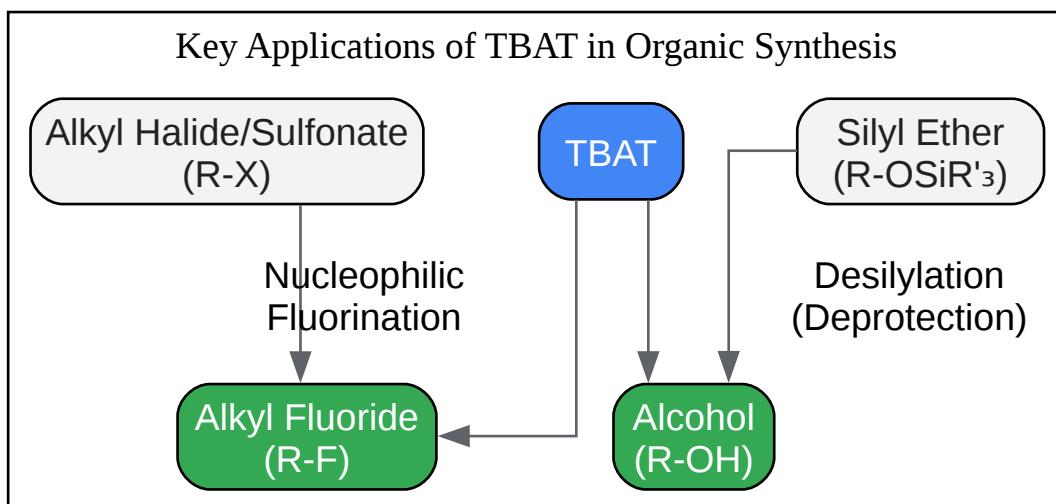
- Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired alkyl fluoride.

Desilylation Reactions (Silyl Ether Deprotection)

TBAT is widely used for the cleavage of silyl ethers, a common protecting group for alcohols in multi-step synthesis.^[8] Its mild and anhydrous nature makes it ideal for substrates containing sensitive functional groups.^[8]

Representative Protocol for Silyl Ether Deprotection:

- Dissolve the silyl ether (1.0 mmol) in an anhydrous solvent such as tetrahydrofuran (THF) (10 mL) under an inert atmosphere.
- Add TBAT (1.2 mmol) to the solution at room temperature.
- Stir the reaction mixture and monitor its progress by TLC. These reactions are often complete within a few hours at room temperature.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting alcohol by flash column chromatography.



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